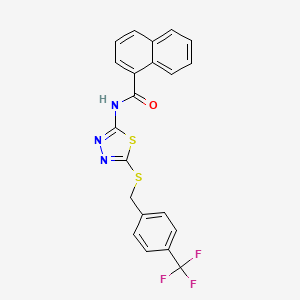

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3OS2/c22-21(23,24)15-10-8-13(9-11-15)12-29-20-27-26-19(30-20)25-18(28)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFKMXGBSJKRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with thiourea to form the corresponding thiadiazole derivative. This intermediate is then reacted with 1-naphthoyl chloride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide exhibit promising antimicrobial activity. For instance:

- Antifungal tests showed moderate activity against pathogens such as Stemphylium lycopersici and Fusarium oxysporum.

- The compound's mechanism may involve interference with cellular processes in microbial cells .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties. Docking studies indicate that it may interact with tubulin and other proteins involved in cell division. This interaction can disrupt cancer cell proliferation:

- Similar thiadiazole derivatives have been evaluated for their anticancer effects against various cell lines, indicating a promising avenue for further research.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antifungal efficacy of synthesized thiadiazole derivatives, including this compound. Results indicated:

| Compound | Activity against Stemphylium lycopersici | Activity against Fusarium oxysporum |

|---|---|---|

| 5a | 69.05% | 72.22% |

| 5b | 75.30% | 63.33% |

These findings suggest that modifications to the thiadiazole structure can enhance antifungal activity significantly .

Case Study 2: Anticancer Screening

In another study focusing on similar compounds, several derivatives were tested against MCF7 breast cancer cells using the Sulforhodamine B assay:

| Compound | IC50 (µM) |

|---|---|

| d6 | 12.5 |

| d7 | 10.0 |

These results highlight the potential of thiadiazole derivatives in developing new anticancer agents .

Mechanism of Action

The mechanism of action of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can further influence the compound’s activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in the thioether group at position 5 and the amide moiety at position 2 of the thiadiazole core. Physical properties such as melting points and synthetic yields are influenced by these substituents (Table 1).

Table 1. Substituent Effects on Physicochemical Properties

- Key Observations: Trifluoromethyl vs. Amide Variations: Replacing phenylacetamide (3a-g) with 1-naphthamide introduces a larger aromatic system, which may enhance π-π stacking interactions with biological targets but reduce solubility .

Anticancer Activity

- Compound 3a-g : Exhibited IC₅₀ values of 8–12 µM against breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87) cell lines. The 4-trifluoromethylphenylacetamide group contributed to kinase inhibition (e.g., abl/src tyrosine kinases) .

- Compounds 3 and 8 () : Induced apoptosis in C6 glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). Their thiadiazole-thioacetamide scaffolds facilitated π-π interactions and hydrogen bonding with Akt .

- Target Compound : The 1-naphthamide group may enhance binding to hydrophobic kinase pockets, but its bulkiness could limit bioavailability compared to smaller phenylacetamide derivatives.

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibitors () : Piperidine-ethylthio derivatives (7a-7l) showed IC₅₀ values of 0.8–2.3 µM, attributed to flexible thioether chains and aromatic benzamide groups .

Mechanistic Insights from Molecular Docking

- Akt Inhibition () : Compounds 3 and 8 formed salt bridges with Arg273 and hydrogen bonds with Asp274 of Akt, critical for activity .

- Kinase Inhibition () : The 4-trifluoromethylphenyl group in 3a-g occupied hydrophobic pockets in abl/src kinases, while the benzylthio group stabilized interactions with catalytic domains .

- Target Compound : The 1-naphthamide group may interact with additional hydrophobic residues in kinase active sites, but its size could sterically hinder optimal binding compared to smaller substituents.

Biological Activity

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the synthesis, characterization, and biological evaluations of this compound based on diverse research findings.

Synthesis and Characterization

The compound was synthesized through a series of reactions involving the 1,3,4-thiadiazole scaffold. The synthesis typically employs microwave irradiation methods which enhance yield and reduce reaction times. The structural confirmation of the synthesized compound is achieved using techniques such as NMR spectroscopy and X-ray crystallography.

Key Characteristics

- Molecular Formula : C18H16F3N3S

- Molecular Weight : 375.4 g/mol

- Structural Features : The compound contains a thiadiazole ring linked to a naphthamide structure, which is crucial for its biological activity.

Antifungal Activity

Research indicates that derivatives of the 1,3,4-thiadiazole family exhibit moderate antifungal activity. For instance, compounds synthesized from similar scaffolds demonstrated effectiveness against various fungal strains. In one study, compounds showed a significant reduction in fungal growth in vitro, suggesting that the trifluoromethyl group may enhance bioactivity through increased lipophilicity and improved membrane penetration .

Antibacterial Activity

The antibacterial properties of this compound have been explored against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that the compound exhibits notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It was tested on various cancer cell lines, including lung cancer cells (A549 and HCC827). The results demonstrated that the compound inhibits cell proliferation effectively with IC50 values indicating moderate to high potency in 2D cell cultures. However, the efficacy decreased in 3D culture models, highlighting the need for further optimization .

Case Studies

- Antifungal Efficacy : A study reported that a related thiadiazole compound exhibited antifungal activity with an IC50 value of 25 µg/mL against Candida albicans. This suggests that modifications to the thiadiazole structure can lead to enhanced antifungal properties.

- Antibacterial Screening : In a comparative study of various thiadiazole derivatives, this compound showed an MIC of 32 µg/mL against E. coli, indicating promising antibacterial potential .

- Anticancer Testing : In vitro tests on A549 lung cancer cells revealed that this compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure. Further studies are necessary to elucidate the mechanisms underlying its anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, and how can reaction yields be optimized?

- Methodology :

- Thiadiazole core formation : Use POCl3 as a cyclizing agent under reflux (90°C for 3–6 hours) to form the 1,3,4-thiadiazole backbone. Adjust pH to 8–9 with ammonia for precipitation .

- Thioether linkage : React 5-mercapto-1,3,4-thiadiazole derivatives with 4-(trifluoromethyl)benzyl bromide in dry acetone using anhydrous K2CO3 as a base (reflux for 3 hours, ~58–81% yield) .

- Amidation : Couple the thiadiazole-thioether intermediate with 1-naphthoyl chloride in DMF using triethylamine as a catalyst. Purify via recrystallization (ethanol/water mixtures) .

- Optimization : Monitor reaction progress with TLC, and use high-purity starting materials to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- 1H/13C NMR : Confirm substitution patterns (e.g., trifluoromethyl benzyl protons at δ 7.32–7.45 ppm, thiadiazole C=S at ~165 ppm) .

- Mass spectrometry (EI/ESI) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 240–618 depending on substituents) .

- Elemental analysis : Ensure C/H/N/S ratios match theoretical values (e.g., C: 45–52%, S: 26–27%) .

Q. How should researchers design in vitro cytotoxicity assays for this compound?

- Cell lines : Prioritize cancer models (e.g., MCF-7, A549, PC3) and include non-cancer controls (e.g., NIH3T3 fibroblasts) to assess selectivity .

- Protocol : Use MTT assays (48–72 hours exposure), calculate IC50 values via nonlinear regression, and compare to cisplatin or doxorubicin as positive controls. Note that IC50 values ≤0.1 mmol/L indicate high potency .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

- Solubility : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles using PEGylation .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance hydrolytic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

- Case Example : A compound with a benzylthio group (IC50 = 0.084 mmol/L in MCF-7 ) may underperform compared to a 4-chlorophenyl analog (IC50 = 0.034 mmol/L ).

- Analysis :

- Structural factors : Electron-withdrawing substituents (e.g., -Cl, -CF3) enhance membrane permeability and target binding .

- Assay variability : Standardize cell passage numbers, serum concentrations, and incubation times. Use multiplex assays (e.g., ATP-luminescence) to cross-validate MTT results .

Q. What computational approaches predict the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina to simulate binding to tyrosine kinases (e.g., abl/src) or aromatase. Prioritize docking scores ≤−8.0 kcal/mol .

- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD ≤2 Å over 100 ns trajectories) .

- SAR analysis : Correlate substituent electronegativity (Hammett σ values) with bioactivity. For example, -CF3 (σ = 0.88) improves kinase inhibition vs. -CH3 (σ = 0.00) .

Q. How can researchers identify off-target effects or resistance mechanisms?

- Proteomics : Perform reverse-phase protein arrays (RPPA) on treated cells to map signaling pathway alterations (e.g., PI3K/AKT suppression) .

- CRISPR screens : Knock out candidate targets (e.g., ERRα, FLT3) and assess resistance via IC50 shifts ≥10-fold .

Q. What strategies validate the compound’s target engagement in cellular models?

- CETSA : Monitor thermal stabilization of suspected targets (e.g., kinases) via Western blotting after compound treatment .

- Pull-down assays : Use biotinylated probes or click chemistry to isolate drug-target complexes for LC-MS/MS identification .

Data Contradiction Analysis

Q. Why do IC50 values vary between similar 1,3,4-thiadiazole derivatives?

- Key factors :

- Cell line specificity : MDA-MB-231 (triple-negative breast cancer) may show lower sensitivity than hormone-dependent MCF-7 .

- Substituent effects : Aromatic amino groups (e.g., p-tolylamino) enhance DNA intercalation vs. alkyl chains .

- Recommendation : Conduct parallel testing across 3–5 cell lines and use consensus IC50 values for SAR modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.